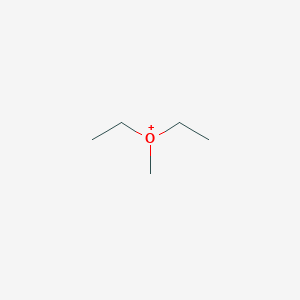
Diethyl(methyl)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methyl)oxidanium is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups this compound, specifically, has two ethyl groups and one methyl group attached to the oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(methyl)oxidanium can be synthesized through the alkylation of enolate ions. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(methyl)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-, I^-) and alkoxides (RO^-) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
Diethyl(methyl)oxidanium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of perfumes, dyes, and other fine chemicals
Wirkmechanismus
The mechanism of action of diethyl(methyl)oxidanium involves its interaction with molecular targets through its ether functional group. This interaction can modulate various biochemical pathways, including oxidative stress responses and enzyme activity. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ether: Contains two methyl groups attached to the oxygen atom.
Diethyl ether: Has two ethyl groups attached to the oxygen atom.
Methyl propyl ether: Comprises one methyl and one propyl group attached to the oxygen atom
Uniqueness
Diethyl(methyl)oxidanium is unique due to its specific combination of two ethyl groups and one methyl group. This structure imparts distinct physical and chemical properties, such as boiling point and solubility, which differ from those of other ethers.
Eigenschaften
CAS-Nummer |
44387-70-4 |
|---|---|
Molekularformel |
C5H13O+ |
Molekulargewicht |
89.16 g/mol |
IUPAC-Name |
diethyl(methyl)oxidanium |
InChI |
InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
FTJLWUBPNKLGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[O+](C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
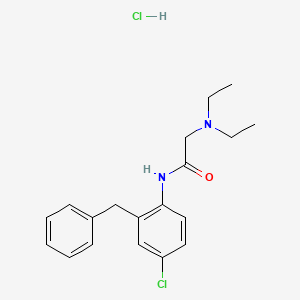
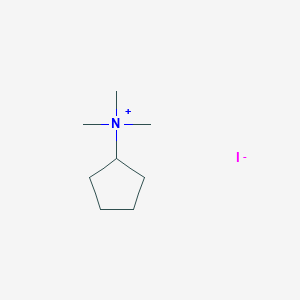
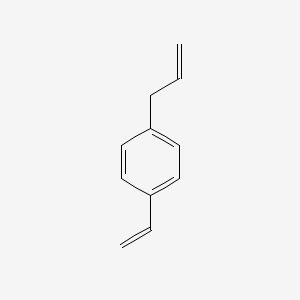


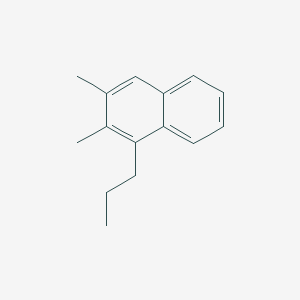

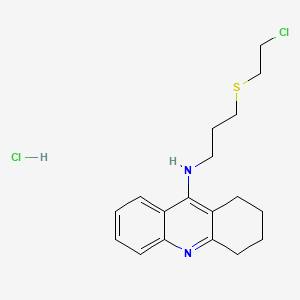
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
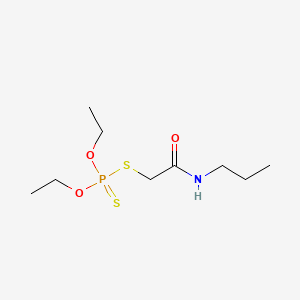
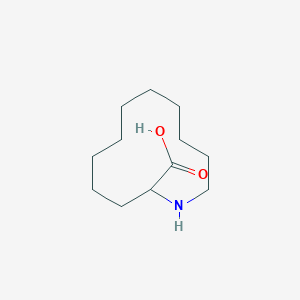
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
